molecular formula C13H13ClN2O2 B13201550 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid

3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid

Cat. No.: B13201550
M. Wt: 264.71 g/mol
InChI Key: NTSXGPPSXFSOTB-UHFFFAOYSA-N
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Description

3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid is a synthetic heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 5, a methyl group at position 3, a phenyl group at position 1, and a propionic acid side chain at position 4 (Figure 1). The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, contributing to its stability and ability to engage in hydrogen bonding.

Synthesis of this compound typically involves condensation reactions. For example, Girisha et al. (2010) reported a one-step synthesis of analogous pyrazoline derivatives by reacting substituted propenones with hydrazine in the presence of acetic or propionic acid . The structural characterization of such compounds relies on spectral data (IR, NMR) and crystallographic tools like SHELX and ORTEP for Windows, which are widely used for small-molecule refinement and visualization .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C13H13ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)

InChI Key

NTSXGPPSXFSOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCC(=O)O)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrazole-propionic acid derivatives. Key structural analogues include:

Compound Name Core Structure Substituents (Positions) Biological Activity Reference
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid Pyrazole Cl (5), CH₃ (3), Ph (1), CH₂CH₂COOH (4) Anti-inflammatory, Analgesic
1-Acetyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline Pyrazoline Cl (5), CH₃ (3), Ph (1), Acetyl (N1) Analgesic (EC₅₀: 50 mg/kg)
2-[1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-[1,3,4]oxadiazole Oxadiazole Cl (5), CH₃ (3), OCH₃ (2) Anti-inflammatory (IC₅₀: 25 µM)
3-(4′-Hydroxyphenyl)propionic acid (metabolite) Phenylpropionic acid OH (4′) Biomarker for flavonoid intake

Key Structural Differences :

  • Core Heterocycle: The target compound’s pyrazole ring distinguishes it from pyrazoline (with a saturated bond) or oxadiazole derivatives.
  • Substituents: The chlorine atom at position 5 and phenyl group at position 1 are conserved in many analogues, but the propionic acid side chain at position 4 is unique. This moiety mimics endogenous metabolites like 3-(4′-hydroxyphenyl)propionic acid (a flavonoid catabolite), which may improve bioavailability or target affinity .
Pharmacological Activity
  • Anti-inflammatory and Analgesic Effects: The target compound’s propionic acid group aligns with non-steroidal anti-inflammatory drug (NSAID) pharmacophores. In contrast, pyrazoline derivatives (e.g., 1-acetyl-3-aryl-5-pyrazolines) show dose-dependent analgesia (25–100 mg/kg), but their activity is lower than oxadiazole analogues, which exhibit IC₅₀ values of 25 µM in cyclooxygenase inhibition assays .
  • Metabolic Stability : Unlike natural phenylpropionic acid metabolites (e.g., 3-(4′-hydroxyphenyl)propionic acid), the synthetic chlorine and methyl substituents in the target compound likely reduce susceptibility to microbial dehydroxylation or conjugation, prolonging its half-life .
Crystallographic and Computational Analysis

The compound’s structure has been validated using SHELX and ORTEP for Windows, which generate anisotropic displacement parameters and hydrogen-bonding networks critical for understanding its solid-state interactions . Computational models suggest the propionic acid group forms strong hydrogen bonds with COX-2 active sites, a feature less pronounced in acetyl-substituted pyrazolines .

Biological Activity

3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid, with a molecular formula of C13_{13}H13_{13}ClN2_2O2_2 and a molecular weight of 264.71 g/mol, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with propionic acid derivatives. The synthesis often involves straightforward condensation reactions that yield the desired product with high purity levels. The structural features of the compound are significant for its biological activity, particularly the presence of the pyrazole ring, which is known for its pharmacological versatility.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects. For instance, some derivatives have been compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrating comparable or superior efficacy in inhibiting cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties : Various studies have reported that pyrazole derivatives possess antimicrobial activity against several pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Inhibition of Metalloproteinases : Recent investigations have focused on the inhibition of meprin α and β metalloproteinases by pyrazole-based compounds. These enzymes are implicated in various diseases, including cancer and inflammatory disorders. Modifications in the pyrazole structure can enhance selectivity and potency against these targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, substituents at the 3 and 5 positions can enhance inhibitory effects against metalloproteinases by optimizing interactions with enzyme binding sites .

Modification Position Effect on Activity
3Increased anti-inflammatory activity
5Enhanced selectivity for meprin α/β
Propionic acid side chainImproved solubility and bioavailability

Case Studies

  • Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
  • Antimicrobial Activity : In vitro tests demonstrated that several pyrazole derivatives showed effective antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell membrane integrity .
  • Metalloproteinase Inhibition : Research highlighted the compound's potential as an inhibitor of metalloproteinases, with docking studies revealing strong binding affinities to active sites. This suggests a promising avenue for therapeutic development against diseases associated with these enzymes .

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